trans-1,2-Bis(trimethylsilyl)ethylene

Übersicht

Beschreibung

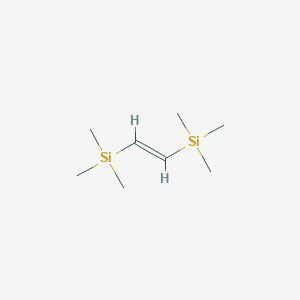

“trans-1,2-Bis(trimethylsilyl)ethylene” is a chemical compound with the molecular formula C8H20Si2 . It is also known by other names such as trimethyl-[(E)-2-trimethylsilylethenyl]silane .

Molecular Structure Analysis

The molecular structure of “trans-1,2-Bis(trimethylsilyl)ethylene” consists of eight carbon atoms, twenty hydrogen atoms, and two silicon atoms . The InChI representation of the molecule isInChI=1S/C8H20Si2/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3/b8-7+ . Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-1,2-Bis(trimethylsilyl)ethylene” include a molecular weight of 172.41 g/mol . It has no hydrogen bond donor count, no hydrogen bond acceptor count, and two rotatable bonds . The exact mass and monoisotopic mass are 172.11035371 g/mol . The compound has a complexity of 107 .Wissenschaftliche Forschungsanwendungen

Structure and Properties : The molecular structure of related compounds such as Z-1,2-bis(t-butyldimethylsilyl)-1,2-bis(trimethylsilyl)ethylene was determined using X-ray crystallography, highlighting its fixed cis configuration and considerable pyramidarization at olefinic carbons with large twisting of the double bond (Sakurai, Ebata, Kabuto, & Nakadaira, 1987).

Electronic Structure : The photoelectron spectra of trans-bis(trimethylsilyl)ethylene and its derivatives were studied to assign vertical ionization energies to valence orbital energies, providing insights into their electronic structures (Ensslin, Schmidtke, & Kühn, 1977).

Chemical Reactions : The reaction of (1- and trans-2-bromovinyl)trimethylsilane with lithium was studied, demonstrating the conversion to lithium reagents and the formation of trans-bis(trimethylsilyl)ethylene (Husk & Velitchko, 1973).

Photochemical Applications : Trans-1,2-Bis(4-pyridyl)ethylene, a compound containing a C=C bond similar to trans-1,2-Bis(trimethylsilyl)ethylene, was extensively studied for solid-state photochemical [2+2] cycloaddition reactions, offering insights into the challenges and implications of orienting molecules in the solid state for photochemical behavior (Nagarathinam, Peedikakkal, & Vittal, 2008).

Synthesis Methods : Various methods for the synthesis of symmetrical Bis(trimethylsilyl)ethenes, including trans-1,2-Bis(trimethylsilyl)ethylene, were explored, contributing to the understanding of efficient synthesis techniques for such compounds (Birkofer & Kühn, 1978).

Stereochemical Aspects : The formation and trifluoroacetolysis of some allylic bis(trimethylsilyl)cyclohexenes were studied, providing insights into the stereochemistry of compounds related to trans-1,2-Bis(trimethylsilyl)ethylene (Wickham & Kitching, 1983).

Safety And Hazards

The safety data sheet for a related compound, “1,2-BIS(TRIMETHYLSILYL)ETHYLENE”, suggests precautions such as avoiding smoking, keeping the container tightly closed, using explosion-proof electrical equipment, and taking precautionary measures against static discharge . In case of fire, water spray, foam, carbon dioxide, or dry chemical can be used to extinguish .

Eigenschaften

IUPAC Name |

trimethyl-[(E)-2-trimethylsilylethenyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20Si2/c1-9(2,3)7-8-10(4,5)6/h7-8H,1-6H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGXUPKDZBCKPF-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C=C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)/C=C/[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-1,2-Bis(trimethylsilyl)ethylene | |

CAS RN |

18178-59-1 | |

| Record name | Silane, 1,2-ethenediylbis(trimethyl-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018178591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.